![molecular formula C9H16BrNO4 B14577218 N-[(2-Bromoethoxy)carbonyl]-L-leucine CAS No. 61445-16-7](/img/structure/B14577218.png)
N-[(2-Bromoethoxy)carbonyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Bromoethoxy)carbonyl]-L-leucine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromoethoxycarbonyl group attached to the L-leucine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-leucine typically involves the reaction of L-leucine with 2-bromoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using techniques like column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-leucine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethoxy group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of L-leucine.
Oxidation: Carbonyl derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modifying peptides and proteins to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-leucine involves its interaction with various molecular targets. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The compound may also participate in enzyme-catalyzed reactions, where it acts as a substrate or inhibitor, affecting the enzyme’s activity and the associated metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Bromoethoxy)carbonyl]-L-alanine
- N-[(2-Bromoethoxy)carbonyl]-L-valine
- N-[(2-Bromoethoxy)carbonyl]-L-isoleucine
Uniqueness
N-[(2-Bromoethoxy)carbonyl]-L-leucine is unique due to its specific structural features, such as the presence of the bromoethoxy group and the L-leucine backbone. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the steric hindrance and hydrophobic nature of the L-leucine side chain can influence the compound’s interaction with biological targets and its solubility in different solvents .
Properties
CAS No. |
61445-16-7 |
|---|---|
Molecular Formula |
C9H16BrNO4 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
(2S)-2-(2-bromoethoxycarbonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C9H16BrNO4/c1-6(2)5-7(8(12)13)11-9(14)15-4-3-10/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
ABXHJJVRYWYEKR-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Propylpentyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B14577147.png)
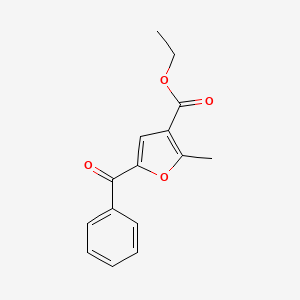
![4-{[4-(Dimethylamino)butyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14577154.png)
![3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol](/img/structure/B14577158.png)
![(NE)-N-[(1-propan-2-ylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14577162.png)
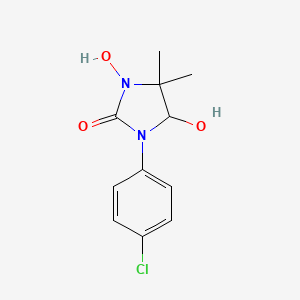
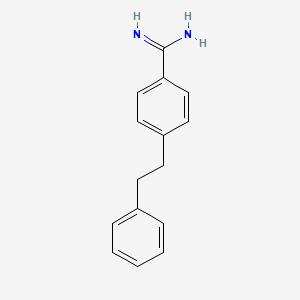
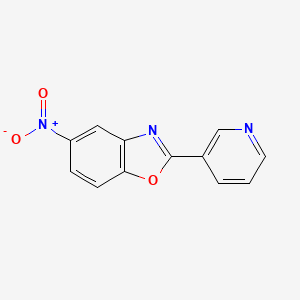
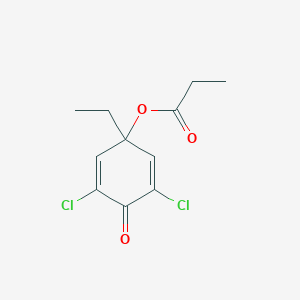
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
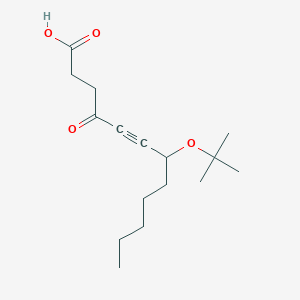
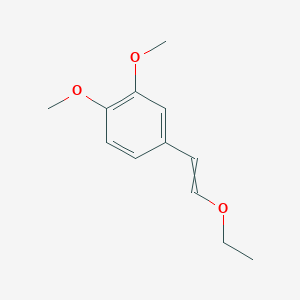
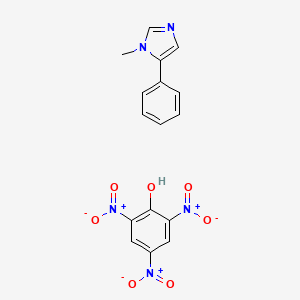
![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
